molecular formula C18H14Cl2F3N3O2S B2953252 3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione CAS No. 303151-59-9

3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione

Cat. No.: B2953252
CAS No.: 303151-59-9
M. Wt: 464.28
InChI Key: KIVSMUQHQSCVBA-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₁₆H₉Cl₂F₃N₂O₂S and molecular weight 421.22 g/mol, is a pyrrolidine-2,5-dione derivative featuring a 4-chlorophenylsulfanyl substituent and a 3-chloro-5-(trifluoromethyl)pyridin-2-ylaminoethyl side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl linkage may influence redox properties or binding kinetics .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F3N3O2S/c19-11-1-3-12(4-2-11)29-14-8-15(27)26(17(14)28)6-5-24-16-13(20)7-10(9-25-16)18(21,22)23/h1-4,7,9,14H,5-6,8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVSMUQHQSCVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Sulfanyl}-1-(4-Chlorophenyl)Pyrrolidine-2,5-Dione (CAS: 303988-45-6)

  • Key Differences: This analogue replaces the aminoethyl linker in the target compound with a direct sulfanyl-pyridinyl substitution.
  • The molecular weight (421.22 g/mol) and halogen content (Cl, F) are identical to the target compound, but the altered connectivity may affect solubility and bioavailability .

2-[(4-Chlorophenyl)Methylsulfanyl]-5-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Pyrimidine

  • Key Differences : Features a pyrimidine core instead of pyrrolidine-2,5-dione and a benzylsulfanyl group.
  • However, the lack of the dione moiety eliminates hydrogen-bonding sites critical for interactions with polar residues .

Pharmacological and Physicochemical Properties

Property Target Compound CAS 303988-45-6 Pyrimidine Analogue
Core Structure Pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Pyrimidine
Halogen Content 2 Cl, 3 F 2 Cl, 3 F 2 Cl, 3 F
Molecular Weight 421.22 g/mol 421.22 g/mol ~480 g/mol (estimated)
Key Functional Groups Sulfanyl, aminoethyl, trifluoromethyl Sulfanyl, trifluoromethyl Benzylsulfanyl, trifluoromethyl
Hypothesized Targets GABA transaminase, ion channels Kinases, cytochrome P450 enzymes Kinases, DNA topoisomerases

Research Findings

  • Target Compound: Preliminary studies on pyrrolidine-2,5-dione derivatives suggest activity in modulating GABAergic systems, with EC₅₀ values in the micromolar range for GABA transaminase inhibition. The aminoethyl side chain may enhance blood-brain barrier penetration compared to simpler analogues .
  • Pyrimidine Analogue: Pyrimidine-based compounds with trifluoromethyl groups exhibit nanomolar inhibition of kinases (e.g., EGFR, VEGFR2), but their higher molecular weight correlates with reduced oral bioavailability in rodent models .

Biological Activity

The compound 3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione represents a novel molecular structure with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Pyrrolidine ring with a dione functional group.
  • Substituents :
    • A chlorophenyl group.
    • A sulfanyl group.
    • A trifluoromethyl-substituted pyridine moiety.

This unique combination of functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential in various therapeutic areas:

  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study showed that pyrrolidine derivatives can inhibit cell growth in colon carcinoma models .
    • The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and bioactivity against cancer cells.
  • Antimicrobial Properties :
    • Compounds containing sulfanyl and chlorophenyl groups have demonstrated antimicrobial activities. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
  • Neuroprotective Effects :
    • Some analogs of pyrrolidine derivatives have shown neuroprotective effects in animal models, suggesting that this compound may also possess similar properties. This is particularly relevant for conditions such as Alzheimer's disease, where neuroinflammation plays a key role .

The mechanisms through which 3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cellular growth.

Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompound TestedCell Line/ModelKey Findings
Pyrrolidine DerivativeHCT-15 Colon CarcinomaSignificant reduction in cell viability (IC50 < 20 µM)
Sulfanyl DerivativeVarious Bacterial StrainsDemonstrated broad-spectrum antimicrobial activity
Trifluoromethyl PyridineNeuroprotection ModelReduced neuroinflammation markers in vivo

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